4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)-
Overview
Description
4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- is a chemical compound with the molecular formula C20H26N2O and a molecular weight of 310.4332 g/mol . This compound is known for its high purity and unique blend of properties, making it valuable in various research and industrial applications .
Preparation Methods
The synthesis of 4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- involves several steps, typically starting with the preparation of the piperidine ring followed by the introduction of the methoxy group and the bis(phenylmethyl) substituents. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of Bis(phenylmethyl) Groups: This step typically involves the use of benzyl chloride or similar reagents in the presence of a base to facilitate the substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or lithium aluminum hydride, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- can be compared with other similar compounds, such as:
- **4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4S)-
- **4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3R,4R)-
- **4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3R,4S)-
These compounds share similar structural features but differ in their stereochemistry, leading to variations in their chemical and biological properties. The unique (3S,4R) configuration of 4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- contributes to its distinct reactivity and specificity in various applications .
Properties
IUPAC Name |
(3S,4R)-N,N-dibenzyl-3-methoxypiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-23-20-14-21-13-12-19(20)22(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3/t19-,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERXJDUECXDWNN-UXHICEINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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